N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide

Description

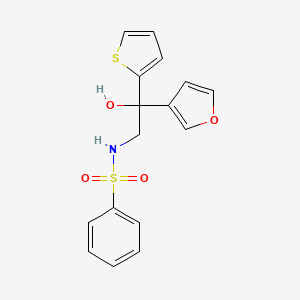

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a hybrid sulfonamide derivative featuring a benzenesulfonamide core linked to a hydroxyethyl spacer substituted with furan-3-yl and thiophen-2-yl heterocyclic groups (Fig. 1).

Properties

IUPAC Name |

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4S2/c18-16(13-8-9-21-11-13,15-7-4-10-22-15)12-17-23(19,20)14-5-2-1-3-6-14/h1-11,17-18H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYZPDCMJSFMNFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCC(C2=COC=C2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as furan-3-carbaldehyde and thiophene-2-carbaldehyde. These intermediates are then subjected to a series of reactions including condensation, reduction, and sulfonation to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Biological Activities

The compound has shown promise in several biological applications, primarily due to its unique chemical structure. Research indicates that derivatives of this compound may exhibit significant biological activities, including:

- Antibacterial Activity : Similar compounds containing furan and thiophene rings have been investigated for their antibacterial properties. These compounds can disrupt bacterial cell walls or interfere with metabolic pathways, making them potential candidates for developing new antibiotics .

- Antifungal Properties : The presence of the furan and thiophene moieties is linked to antifungal activity. Studies on related compounds suggest that they can inhibit fungal growth by disrupting cellular processes .

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Potential Therapeutic Applications

Given its promising biological activities, N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide could serve as a lead structure for developing new therapeutic agents. Some potential applications include:

- Antiviral Agents : Research on similar compounds suggests they may have antiviral properties, making them candidates for treating viral infections .

- Cancer Treatment : The compound's ability to inhibit cell proliferation in cancer cell lines has been noted, indicating potential applications in oncology .

Mechanism of Action

The mechanism of action of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural motifs with several sulfonamide derivatives (Table 1):

Table 1: Structural Comparison of Sulfonamide Derivatives

Key Observations:

- The 3-position of furan may alter π-π stacking interactions compared to 2-substituted derivatives .

- In contrast, methoxy or methyl groups () may improve solubility via polar interactions.

- Biological Relevance: Sulfonamides with N-alkyl/aryl substitutions () are noted for biological activity, suggesting the target compound’s hybrid heterocycles could modulate receptor binding or metabolic stability .

Electronic and Computational Insights

Density functional theory (DFT) studies () highlight the importance of exact exchange and correlation functionals in modeling sulfonamide electronic properties. The thiophene and furan rings likely contribute to delocalized electron systems, affecting HOMO-LUMO gaps and charge distribution .

Biological Activity

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a complex organic compound notable for its unique structural features, including a furan ring, a thiophene moiety, and a sulfonamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 303.3 g/mol. The compound's structure contributes to its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₃N₁O₄S₁ |

| Molecular Weight | 303.3 g/mol |

| Functional Groups | Furan, Thiophene, Sulfonamide |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that derivatives containing furan and thiophene rings can inhibit the growth of various bacterial strains, suggesting potential applications in treating bacterial infections.

Anticancer Activity

The anticancer properties of this compound have also been explored. Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of specific signaling pathways. The mechanism likely involves the inhibition of key enzymes involved in cell proliferation and survival .

Case Studies

- Antimicrobial Efficacy : A comparative study evaluated several derivatives of sulfonamide compounds against common pathogens. Results indicated that compounds with furan and thiophene moieties displayed enhanced antibacterial activity compared to traditional sulfonamides.

- Anticancer Screening : In vitro studies on cancer cell lines showed that certain derivatives of the compound induced significant cytotoxic effects, suggesting their potential as chemotherapeutic agents .

Research Findings Summary

The biological activity of this compound can be summarized as follows:

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against various bacterial strains |

| Anticancer | Induces apoptosis in cancer cells |

| Mechanism Insights | Likely involves enzyme inhibition and signaling modulation |

Q & A

Basic: What synthetic routes are recommended for the preparation of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1: Chlorination of a phenyl precursor to introduce substituents (e.g., 3-chlorophenyl groups).

- Step 2: Cyclization reactions to form the furan and thiophene heterocycles.

- Step 3: Sulfonamide coupling via nucleophilic substitution or condensation reactions.

Optimization Strategies:

- Vary catalysts (e.g., Lewis acids for cyclization) and reaction temperatures.

- Use polar aprotic solvents (e.g., DMF, DCM) to enhance solubility and reaction rates.

- Monitor intermediates via TLC or HPLC to ensure stepwise progression .

Basic: Which spectroscopic and crystallographic methods are most effective for structural confirmation of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use , , and 2D NMR (COSY, HSQC) to assign stereochemistry and verify substituent positions.

- X-ray Crystallography: Employ SHELX software (e.g., SHELXL) for crystal structure refinement, leveraging high-resolution data to resolve hydroxyl and sulfonamide groups .

- Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns.

- Infrared Spectroscopy (IR): Identify key functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm) .

Advanced: How can density-functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

Methodological Answer:

- Functional Selection: Use hybrid functionals (e.g., B3LYP) combined with exact exchange terms to improve thermochemical accuracy for bond dissociation energies .

- Basis Sets: Apply triple-zeta basis sets (e.g., 6-311++G(d,p)) for geometry optimization and vibrational frequency calculations.

- Reactivity Analysis: Calculate Fukui indices or molecular electrostatic potential (MEP) maps using Multiwfn to predict nucleophilic/electrophilic sites .

- Validation: Compare DFT-predicted IR/NMR spectra with experimental data to assess computational reliability .

Advanced: How can researchers resolve contradictions between computational predictions and experimental data regarding reactivity or binding interactions?

Methodological Answer:

- Data Cross-Validation: Re-examine computational parameters (e.g., solvent models in DFT) and experimental conditions (e.g., pH, temperature).

- Topological Analysis: Use Multiwfn to analyze electron localization function (ELF) or Laplacian of electron density, resolving ambiguities in bond critical points .

- Error Quantification: Calculate mean absolute deviations (e.g., 2.4 kcal/mol in thermochemical DFT studies) to identify systematic discrepancies .

Advanced: How to design experiments to investigate interactions with biological targets like the beta3-adrenergic receptor?

Methodological Answer:

- Binding Assays: Perform radioligand displacement studies using -labeled agonists (e.g., L755507) to measure IC values .

- Docking Simulations: Use AutoDock Vina with receptor crystal structures (PDB ID: 4LDO) to predict binding modes, focusing on hydrogen bonds with sulfonamide groups.

- Functional Assays: Measure cAMP production in CHO-K1 cells expressing human beta3-adrenoceptors to assess agonist/antagonist activity .

Basic: What solvent and catalyst systems are optimal for synthesizing this sulfonamide derivative?

Methodological Answer:

- Solvent Selection: Prioritize DCM or THF for sulfonamide coupling due to their inertness and compatibility with nucleophilic substitutions.

- Catalysts: Use DMAP or triethylamine to deprotonate intermediates and accelerate sulfonamide bond formation.

- Workup: Employ aqueous extraction (e.g., NaHCO) to remove unreacted sulfonic acid derivatives .

Advanced: How does crystallographic refinement software (e.g., SHELXL) impact the accuracy of molecular structure determination?

Methodological Answer:

- Algorithm Comparison: SHELXL uses least-squares refinement with anisotropic displacement parameters, improving accuracy for disordered hydroxy/thiophene groups .

- Data Quality: Ensure high-resolution (<1.0 Å) data collection to refine torsional angles and hydrogen bonding networks.

- Validation Tools: Apply R and residual density maps to detect overfitting or missing electron density .

Advanced: How to perform topological analysis of electron density distribution using Multiwfn?

Methodological Answer:

- Input Preparation: Generate .wfn/.wfx files from Gaussian or ORCA calculations.

- Critical Points: Use Multiwfn’s "Topology Analysis" module to locate bond critical points (BCPs) and ring critical points (RCPs).

- Property Extraction: Calculate electron density () and Laplacian () at BCPs to classify bonding interactions (e.g., covalent vs. ionic) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.